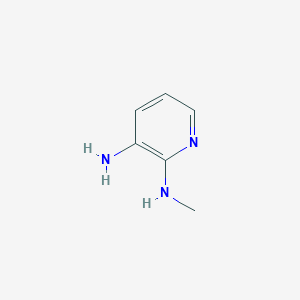

N2-Methylpyridine-2,3-diamine

Descripción general

Descripción

N2-Methylpyridine-2,3-diamine is a chemical compound that is related to various pyridine derivatives with potential applications in material science, pharmaceuticals, and organic synthesis. While the specific compound N2-Methylpyridine-2,3-diamine is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as substituted pyridines and diamine functionalities. These compounds are of interest due to their potential as ligands in coordination chemistry and their structural role in forming complex molecular architectures.

Synthesis Analysis

The synthesis of related pyridine derivatives involves various strategies, including nucleophilic aromatic substitution (SNAr) reactions. For instance, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was achieved by reacting 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine, resulting in a good yield of the target compound . This method demonstrates the functionalization of the pyridine ring, which is a key step in the synthesis of complex pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical properties and reactivity. The crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine shows that the methylpyridine-2,6-diamine moiety is almost planar, with slight deviations observed for the amine nitrogen atoms . This planarity is significant as it can influence the compound's ability to act as a ligand in coordination complexes.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including those that lead to the formation of complex structures. For example, the synthesis of 4'-(2-pyridyl)-2,2':6',2''-terpyridine (L2) from N-(2-pyridylmethyl)pyridine-2-methylketimine (L1) involves a C-C bond-forming reaction mediated by a Cu2+ ion . This reaction demonstrates the reactivity of the pyridine moiety and its ability to form new bonds under the influence of transition metal catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular and crystal structures. For instance, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, which contribute to their layered arrangement and dimeric motifs . These structural features can affect the vibrational properties of the compounds, as evidenced by the comparison of calculated IR and Raman wavenumbers with experimental values .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

In the field of crystallography, N2-Methylpyridine-2,3-diamine derivatives have been studied for their structural properties. For instance, a study on N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine showed its almost planar molecular structure, which could be significant in understanding molecular interactions and designing new compounds (Stöger et al., 2014).

Organometallic Chemistry

In organometallic chemistry, derivatives of N2-Methylpyridine-2,3-diamine are used to synthesize various metal complexes. For example, zirconium and hafnium complexes containing a C2-Symmetric Diaminobinaphthyl Dipyridine Ligand were synthesized and characterized for potential applications in catalysis (Tonzetich et al., 2005).

Industrial Chemical Synthesis

N2-Methylpyridine-2,3-diamine derivatives play a role in the industrial synthesis of chemicals. For example, 3-methylpyridine-N-oxide, an intermediate in nicotine insecticide synthesis, can be efficiently produced using a microreaction method, showing the compound's utility in industrial processes (Sang et al., 2020).

Host-Guest Chemistry

N2-Methylpyridine-2,3-diamine derivatives have been explored in host-guest chemistry for the purification of various pyridine mixtures. This application is significant for separation and purification processes in chemical industries (Barton et al., 2020).

Catalysis

Some compounds containing N2-Methylpyridine-2,3-diamine units are used as catalysts. For instance, a Ru(II) complex with a functionalized bipyridine ligand showed high efficiency in the alkylation of alcohols, nitriles, and amines, demonstrating its potential as a catalyst in organic transformations (Roy et al., 2018).

Pharmaceutical Research

In pharmaceutical research, the 1,2-diamine functionality, similar to that in N2-Methylpyridine-2,3-diamine, is found in many important compounds with diverse biological activities, including antiarrhythmics, antihypertensives, and anticancer drugs (Michalson & Szmuszkovicz, 1989).

Safety And Hazards

N2-Methylpyridine-2,3-diamine is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-6-5(7)3-2-4-9-6/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COANMWJRJDRXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40492465 | |

| Record name | N~2~-Methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Methylpyridine-2,3-diamine | |

CAS RN |

5028-20-6 | |

| Record name | N2-Methyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5028-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-Methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

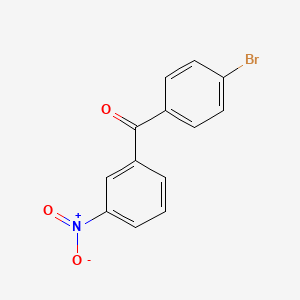

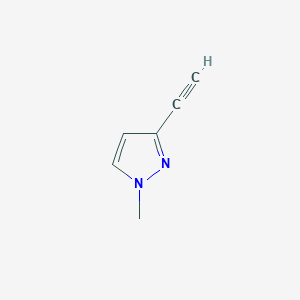

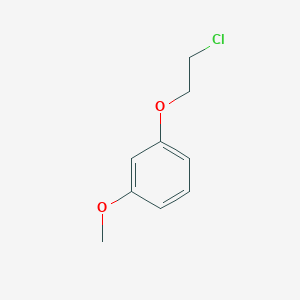

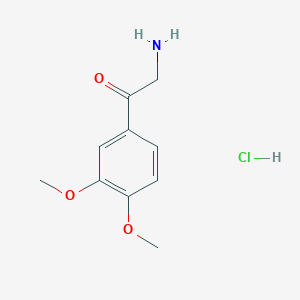

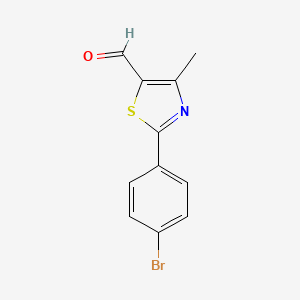

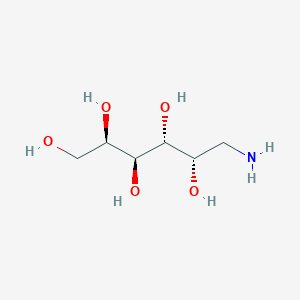

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)